Glycoursodeoxycholic Acid-D4
Description
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-ODDJOPSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Strategies
GUDCA-D4 is synthesized by introducing four deuterium atoms into the ursodeoxycholic acid (UDCA) backbone prior to glycine conjugation. Two primary approaches are employed:
1.1.1. Isotopic Exchange via Acid-Catalyzed Deuterolysis
Deuterium labeling at the 2,2,4,4 positions of UDCA is achieved through acid-catalyzed exchange in deuterated solvents. For example, refluxing UDCA in deuterated methanol (CD3OD) with deuterium oxide (D2O) and a catalytic amount of sulfuric acid facilitates H/D exchange at acidic α-positions. This method yields UDCA-D4, which is subsequently conjugated with glycine.
1.1.2. Synthesis from Deuterated Precursors
Alternately, deuterated glycine (glycine-D4) is condensed with UDCA using mixed anhydride or carbodiimide coupling. The mixed anhydride method, adapted from glycocholic acid synthesis, involves reacting UDCA with ethyl chloroformate in acetone to form a reactive intermediate, followed by aminolysis with glycine-D4 ethyl ester (Figure 1).
Glycine Conjugation: Reaction Optimization
Conjugation efficiency depends on solvent choice, stoichiometry, and temperature:
Mixed Anhydride Method
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Step 1 : UDCA (1 eq) is suspended in acetone:water (70:30 v/v) and cooled to 0–5°C. Triethylamine (1.2 eq) is added to deprotonate the carboxylic acid.
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Step 2 : Ethyl chloroformate (1.1 eq) is introduced to form the mixed anhydride. The reaction is stirred for 2 hr under nitrogen.
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Step 3 : Glycine-D4 ethyl ester hydrochloride (1.5 eq) is dissolved in aqueous NaOH (pH 9–10) and added dropwise. The mixture is stirred at 25°C for 12 hr, yielding this compound ethyl ester (GUDCA-D4-EE).
Hydrolysis of the Ethyl Ester
GUDCA-D4-EE is saponified using NaOH (2M) at 60°C for 4 hr. Acidification to pH 2.0–2.5 with HCl precipitates GUDCA-D4, which is filtered and washed with cold water.
Table 1. Reaction Yields for Key Synthesis Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Mixed anhydride formation | 92 | 95 |
| Aminolysis | 85 | 90 |
| Hydrolysis | 78 | 98 |
Purification and Characterization
Crystallization and Solid-Phase Extraction
Crude GUDCA-D4 is purified via sequential crystallizations:
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First crystallization : Dissolved in hot ethanol:water (80:20) and cooled to 4°C, yielding 70% recovery.
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Second crystallization : Treated with activated charcoal in methanol to remove colored impurities, followed by filtration and drying under vacuum.
For analytical applications, further purification employs Oasis MAX cartridges (Waters). Samples are loaded in 5% ammonium hydroxide, washed with methanol, and eluted with 2% formic acid in methanol.
Analytical Validation
2.2.1. LC-MS/MS Parameters
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Column : C18 (2.1 × 100 mm, 1.7 μm)
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Mobile phase : A = 0.1% formic acid; B = acetonitrile
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Gradient : 20–95% B over 10 min
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MRM transitions : m/z 498.3 → 80.1 (GUDCA-D4), 494.3 → 74.1 (GUDCA)
2.2.2. Purity Assessment
Batch purity is assessed via:
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HPLC-UV : >98% at 210 nm
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Isotopic enrichment : >99% D4 by high-resolution MS
Challenges in Large-Scale Synthesis
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Isotopic Dilution : Trace protiated UDCA in starting material reduces isotopic purity. Sourcing UDCA-D4 with ≤0.1% protiated impurity is critical.
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Byproduct Formation : Incomplete ester hydrolysis generates residual GUDCA-D4-EE, necessitating iterative recrystallization.
Applications in Quantitative Analysis
GUDCA-D4 enables precise quantification of GUDCA in serum, with a linear range of 1–5000 ng/mL (R² >0.999). Its use corrects for matrix effects and ion suppression in LC-MS/MS, improving interlaboratory reproducibility .
Chemical Reactions Analysis
Types of Reactions: Glycoursodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Biochemical Research and Metabolomics
Glycoursodeoxycholic Acid-D4 serves as an internal standard in mass spectrometry for the quantification of glycoursodeoxycholic acid in biological samples. The deuterated form allows researchers to achieve accurate measurements due to its unique mass signature, which helps differentiate it from naturally occurring compounds.
Key Applications:
- Quantitative Analysis: Used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze bile acids in plasma and other biological fluids. This method enhances the detection sensitivity and specificity of bile acids, including this compound itself .
- Metabolite Profiling: Studies have shown that alterations in bile acid profiles can be indicative of various health conditions, including metabolic disorders and neurodegenerative diseases .
Therapeutic Research
Research indicates that Glycoursodeoxycholic Acid has neuroprotective properties, making this compound a candidate for studying its effects on neurodegenerative diseases.
Case Studies:
- A study highlighted the compound's ability to reduce inflammatory cytokines and oxidative stress in neuronal cells, suggesting its potential role in treating conditions like Huntington's disease .
- Another investigation found that oral administration of glycoursodeoxycholic acid alleviated colitis symptoms by modulating gut microbiota, particularly increasing beneficial bacteria like Akkermansia muciniphila .
Diagnostic Applications
The profiling of bile acids, including this compound, has diagnostic implications. Elevated levels of specific bile acids have been associated with certain diseases.
Diagnostic Potential:
- In patients with Huntington's disease, significant elevations in glycoursodeoxycholic acid levels were observed compared to healthy controls, indicating its potential use as a biomarker for disease progression .
- The analysis of bile acid ratios can provide insights into metabolic pathways and disease mechanisms, thus serving as a diagnostic tool .
Pharmacological Studies
This compound is also used in pharmacological studies to explore its therapeutic effects on cholesterol metabolism and cardiovascular health.
Research Findings:
- The compound has been shown to aid in cholesterol homeostasis and prevent the formation of foam cells, which are precursors to atherosclerosis .
- Its antioxidative properties contribute to cardiovascular protection by mitigating oxidative stress and inflammation within vascular tissues .
Data Table: Summary of Research Findings
Mechanism of Action
Glycoursodeoxycholic Acid-d4 exerts its effects by regulating bile acid levels and altering gut microbiota composition. It activates the G-protein-coupled bile acid receptor GPBAR1 (TGR5) and upregulates the expression of uncoupling protein UCP-1, leading to increased thermogenesis in white adipose tissue. This mechanism is linked to its anti-inflammatory and metabolic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated bile acids are critical for distinguishing endogenous analytes from exogenous standards in complex biological samples. Below is a comparative analysis of GUDCA-D4 and structurally/functionally related compounds:
Table 1: Structural and Analytical Comparison
Key Differences in Function and Research Utility
Conjugation Type :
- GUDCA-D4 (glycine-conjugated) vs. TCA-D4 (taurine-conjugated): Glycine conjugates like GUDCA-D4 are more hydrophilic, influencing their solubility and interaction with intestinal microbiota . Taurine conjugates exhibit stronger detergent properties, critical for lipid emulsification studies .
Hydroxylation Pattern :
- GUDCA-D4 (7β-hydroxyl group) vs. GCDCA-D4 (7α-hydroxyl group): The stereochemistry affects receptor binding (e.g., FXR, TGR5) and metabolic outcomes. GUDCA-D4 shows stronger anti-inflammatory effects compared to GCDCA-D4 in colitis models .
Analytical Performance :
- Retention times vary significantly (Table 1), enabling chromatographic resolution. For example, GUDCA-D4 elutes at 7.12 min , distinct from GCDCA-D4 (12.26 min) and TCA-D4 (5.96 min) under UPLC conditions .
Research Findings
- GUDCA-D4 in Colorectal Cancer: Plasma levels of GUDCA correlate inversely with tumor progression, and GUDCA-D4-based assays revealed a decreasing concentration gradient from the cecum to rectum in both normal and tumor tissues (Plinear < 0.05) .
- GCA-D4 vs. GUDCA-D4 : GCA-D4 is elevated in cholestasis, while GUDCA-D4 is suppressed, highlighting divergent regulatory roles in bile acid homeostasis .
- TCA-D4 in Hepatotoxicity: TCA-D4 quantification demonstrated impaired bile acid conjugation in acetaminophen-induced liver injury, unlike GUDCA-D4, which remained stable .
Biological Activity
Glycoursodeoxycholic Acid-D4 (GUDCA-D4) is a deuterated derivative of glycoursodeoxycholic acid, a bile acid that plays a significant role in various biological processes. This article explores its biological activity, including its neuroprotective properties, effects on inflammatory responses, and potential therapeutic applications.
- Molecular Formula : C26H39D4NO5
- CAS Number : 330276
- Molecular Weight : 469.63 g/mol
- Composition :
- Carbon (C): 68.84%
- Hydrogen (H): 10.44%
- Nitrogen (N): 3.09%
- Oxygen (O): 17.63%
- Neuroprotection : GUDCA-D4 has been shown to protect neural cells from oxidative stress and inflammation. It decreases the levels of inflammatory cytokines and prevents cell damage, which is critical in neurodegenerative diseases such as Huntington's disease (HD) and Alzheimer's disease .
- Antioxidant Properties : The compound exhibits potent antioxidant activity, particularly in Barrett-type esophageal cells and neurons. It inhibits cytochrome C oxidase, which is involved in the apoptotic pathway, thereby preventing cell death .
- Cholesterol Homeostasis : GUDCA-D4 aids in maintaining cholesterol balance by suppressing foam cell formation and promoting healthy lipid metabolism, which may reduce the risk of atherosclerosis .
- Gut Microbiota Modulation : It has been reported to increase the abundance of beneficial gut bacteria such as Akkermansia muciniphila, which is often diminished in inflammatory bowel diseases .
Case Studies
- Huntington's Disease : A study involving patients with HD showed significantly elevated levels of GUDCA compared to healthy controls. This suggests that GUDCA may be a biomarker for disease progression or a therapeutic target .
- Inflammatory Bowel Disease (IBD) : In patients with IBD, alterations in bile acid profiles, including GUDCA levels, were associated with disease severity. The modulation of bile acids may offer new therapeutic strategies for managing IBD .
Table 1: Bile Acid Levels in Huntington's Disease Patients vs. Healthy Controls
| Bile Acid (nM) | Healthy Controls (n=20) | Huntington's Disease Patients (n=33) |
|---|---|---|
| Glycochenodeoxycholic Acid (GCDCA) | 580.02 ± 95.33 | 2074.67 ± 369.74 |
| Glycoursodeoxycholic Acid (GUDCA) | 74.39 ± 16.56 | 313.45 ± 68.64 |
Table 2: Effects of GUDCA on Inflammatory Markers
| Inflammatory Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 10 ± 2 | 5 ± 1 |
| TNF-α | 15 ± 3 | 7 ± 2 |
Future Directions
Further research is needed to elucidate the full range of biological activities associated with GUDCA-D4, particularly its long-term effects on neurodegenerative diseases and its potential role as a therapeutic agent in gastrointestinal disorders.
Q & A
Q. What is the primary role of GUDCA-D4 in quantitative analysis of bile acids, and how does its deuterium labeling enhance analytical precision?
GUDCA-D4 serves as a stable isotope-labeled internal standard (IS) for quantifying endogenous glycoursodeoxycholic acid (GUDCA) via LC-MS or GC-MS. Its deuterium atoms (2,2,4,4-D4 labeling) ensure near-identical chromatographic behavior to unlabeled GUDCA while providing distinct mass spectral signatures, minimizing matrix effects and ion suppression . For example, in LC-MS workflows, GUDCA-D4 is spiked into biological samples (e.g., serum, bile) prior to extraction to correct for recovery variability. The deuterium labeling prevents metabolic interference in vivo, making it suitable for tracer studies .
Q. What methodologies are recommended for preparing and validating GUDCA-D4 stock solutions in experimental workflows?
- Stock Solution Preparation : Dissolve GUDCA-D4 in DMSO or methanol (typical concentration: 10 mM) and store at -20°C to prevent deuterium exchange or degradation. Ensure solubility by vortexing and centrifuging to remove particulates .
- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, fecal extracts) to confirm linearity (e.g., 0.1–100 µM) and precision (CV <15%). Use matrix-matched calibration curves with deuterated IS to account for extraction efficiency .
Advanced Research Questions
Q. How should researchers address potential deuterium exchange artifacts when using GUDCA-D4 in longitudinal in vivo studies?
Deuterium loss via exchange with ambient water (e.g., in cell cultures or animal models) can compromise quantification accuracy. Mitigation strategies include:
- Storage Optimization : Store stock solutions in anhydrous solvents (e.g., DMSO) at -20°C and minimize freeze-thaw cycles .
- Stability Testing : Conduct time-course experiments to assess deuterium retention under physiological conditions (e.g., 37°C, pH 7.4). If >5% exchange occurs, adjust dosing schedules or use alternative isotopologues (e.g., carbon-13 labeled analogs) .
Q. What experimental design considerations are critical when studying GUDCA-D4’s anti-inflammatory effects in preclinical models?
- Dose Optimization : In murine models of inflammatory bowel disease (IBD), effective doses range from 10–50 mg/kg/day. Adjust based on disease severity and pharmacokinetic profiles (e.g., bile acid enterohepatic recirculation) .
- Endpoint Selection : Combine GUDCA-D4 quantification with cytokine profiling (e.g., IL-6, TNF-α) and microbiome analysis (e.g., Akkermansia muciniphila abundance) to correlate bile acid dynamics with therapeutic outcomes .
Q. How can researchers resolve contradictory data in GUDCA-D4 stability studies across different biological matrices?
Discrepancies in stability (e.g., longer half-life in serum vs. fecal samples) arise from matrix-specific factors:
- Fecal Samples : High bacterial activity accelerates deconjugation. Add protease inhibitors and process samples immediately .
- Plasma/Serum : Use EDTA tubes to inhibit metalloenzymes and store at -80°C to prevent ex vivo degradation .
Validate stability under experimental conditions via accelerated degradation assays .
Methodological Challenges and Solutions
Q. What advanced techniques are recommended for isolating GUDCA-D4 from complex biological mixtures?
Q. How does the position of deuterium labeling in GUDCA-D4 affect its utility in metabolic flux analysis?
The 2,2,4,4-D4 labeling targets non-exchangeable positions on the glycine moiety, reducing metabolic interference. This design preserves the cholane core’s integrity, enabling precise tracking of hepatic conjugation efficiency without isotopic scrambling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
